molecular formula C15H12N2O3S2 B2789395 3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 899977-22-1

3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2789395
CAS No.: 899977-22-1
M. Wt: 332.39
InChI Key: MATNHILGDSAOGC-UHFFFAOYSA-N
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Description

3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a benzothiadiazine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms. The compound also features a phenylethyl group attached to a sulfur atom, which is further connected to a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzenesulfonamide with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired benzothiadiazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-oxo-2-phenylethyl)sulfanyl]-4-propyl-1lambda6,2,4-benzothiadiazine-1,1-dione
  • 3-[(2-oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Uniqueness

Compared to similar compounds, 3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific structural features, such as the presence of the benzothiadiazine ring system and the phenylethyl group. These structural elements contribute to its distinct chemical reactivity and biological activity.

Biological Activity

3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic organic compound belonging to the benzothiadiazine class. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiadiazine ring system with a phenylethyl group attached via a sulfur atom. Its IUPAC name is 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-phenylethanone. The structure can be represented as follows:

C15H12N2O3S2\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_2

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thus disrupting biochemical pathways critical for various cellular functions.

Antimicrobial Activity

Research has indicated that derivatives of benzothiadiazines exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their in vitro activity against pathogens such as Staphylococcus aureus and various Candida species. Although specific studies on 3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine have not been extensively published, related compounds have demonstrated promising results:

CompoundPathogenInhibition Zone (mm)
4aC. albicans15
4bS. aureus18
4cC. glabrata20

These findings suggest that the parent compound may possess similar antimicrobial properties due to structural similarities.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiadiazines has been explored in various studies. Compounds within this class have shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example:

  • Study Findings : A study reported that derivatives reduced the levels of TNF-alpha and IL-6 in inflammatory models.

This suggests that 3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine could potentially exert similar effects.

Anticancer Activity

The anticancer properties of benzothiadiazines have also been a focus of research. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)10Apoptosis via caspase activation
HeLa (Cervical)8Cell cycle arrest at G2/M phase

While specific data on the anticancer activity of 3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine is limited, its structural characteristics suggest potential efficacy against cancer cell lines.

Case Studies

Several case studies have highlighted the potential applications of related compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of benzothiadiazine derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as lead structures for developing new antibiotics.
  • Clinical Trials for Anti-inflammatory Drugs : Clinical trials involving similar compounds demonstrated significant reductions in inflammation markers in patients with chronic inflammatory diseases.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c18-13(11-6-2-1-3-7-11)10-21-15-16-12-8-4-5-9-14(12)22(19,20)17-15/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATNHILGDSAOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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